molecular formula C14H22N4O2 B11734508 Tert-butyl 4-(2-aminopyrimidin-5-YL)piperidine-1-carboxylate

Tert-butyl 4-(2-aminopyrimidin-5-YL)piperidine-1-carboxylate

Cat. No.: B11734508
M. Wt: 278.35 g/mol
InChI Key: QSGYUDUYAHNSAH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2. It is often used as an intermediate in the synthesis of various biologically active molecules. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and an aminopyrimidine moiety, making it a versatile building block in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate and 2-aminopyrimidine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

Tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is employed in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. This modulation can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of biologically active compounds. Its aminopyrimidine moiety provides distinct binding properties, making it valuable in medicinal chemistry for the development of enzyme inhibitors and receptor modulators.

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-16-12(15)17-9-11/h8-10H,4-7H2,1-3H3,(H2,15,16,17)

InChI Key

QSGYUDUYAHNSAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(N=C2)N

Origin of Product

United States

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